ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate
Description
This compound belongs to the 7,8-disubstituted purine-2,6-dione derivative family, characterized by a xanthine-like core structure. Key features include:
- Position 1 and 3: Methyl groups, enhancing steric stability and modulating electronic properties.
- Position 8: A morpholin-4-ylmethyl substituent, which introduces hydrogen-bonding capacity and solubility via the morpholine ring’s polarity.
This scaffold is associated with phosphodiesterase (PDE) inhibition and anti-fibrotic activity, as demonstrated in studies of structurally related compounds .
Properties
IUPAC Name |
ethyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-4-26-12(22)10-21-11(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(3)16(24)18(14)2/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZRRPAKLQHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate typically involves multiple steps. One common method includes the Mannich reaction, where a secondary amine (morpholine), formaldehyde, and a purine derivative are reacted to form the desired product. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
The compound has the molecular formula and a molecular weight of approximately 365.39 g/mol. Its structure includes:
- A purine base modified with ethyl and morpholine substituents.
- Multiple functional groups that enhance its biological activity.
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the purine core.
- Introduction of the morpholine ring.
- Acetylation to yield the final product.
These steps require precise control of reaction conditions to optimize yield and purity.
Biological Activities
Research indicates that compounds similar to ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate may exhibit various biological activities:
Potential Mechanisms of Action:
- Interaction with Cellular Pathways: The compound may influence cellular signaling pathways relevant to cancer and regenerative medicine .
- Antitumor Activity: Preliminary studies suggest potential applications in oncology due to its structural similarities with known antitumor agents.
Applications in Research and Medicine
The unique structure of this compound positions it as a valuable asset in several fields:
1. Medicinal Chemistry:
- Drug Development: Its potential as a lead compound for developing new drugs targeting specific diseases.
- Therapeutic Agents: Exploration of its use as a therapeutic agent in treating cancer or other diseases.
2. Biochemical Research:
- Interaction Studies: Understanding how this compound interacts with biological macromolecules can provide insights into its therapeutic efficacy and safety profile.
- Synthetic Modifications: The compound's versatility allows for modifications that could enhance its biological activity or specificity.
Mechanism of Action
The mechanism of action of ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and purine core allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The following table summarizes key structural differences and similarities among analogs:
Key Findings from Comparative Studies
a) Position 7 Modifications
- Ethyl Acetate vs. Acetamide (Compound 869): The ethyl acetate group in the target compound likely enhances membrane permeability compared to the acetamide in Compound 869, which may improve oral bioavailability. Methyl Acetate (): The shorter methyl ester chain reduces lipophilicity (lower LogP), which may limit tissue penetration compared to the ethyl variant.
b) Position 8 Modifications
- Morpholin-4-Ylmethyl vs. Methoxy Group (Compound 869): The methoxy substituent at position 8 reduces steric bulk but may decrease solubility compared to morpholine.
Physicochemical Properties
The target compound’s balanced LogP and polar surface area suggest favorable solubility and permeability, aligning with oral drug-like properties.
Biological Activity
Ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate is a synthetic compound belonging to the purine family. Its complex structure incorporates multiple functional groups, including an ethyl acetate moiety and a morpholine ring. This composition suggests potential biological activities that warrant investigation. However, as of now, specific scientific literature detailing its biological mechanisms and therapeutic applications remains sparse.
Structural Overview
The molecular formula of this compound is C₁₆H₂₃N₅O₅ with a molecular weight of 365.39 g/mol. The following table summarizes its structural characteristics:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate |
| Molecular Formula | C₁₆H₂₃N₅O₅ |
| Molecular Weight | 365.39 g/mol |
| Functional Groups | Purine base, acetate group, morpholine ring |
Potential Therapeutic Applications
Research into similar compounds suggests that this compound may exhibit several biological activities:
- Antiviral Activity : Compounds in the purine family often demonstrate antiviral properties by mimicking nucleotides or interfering with viral replication processes.
- Antimicrobial Properties : Initial studies indicate that structural analogs may possess antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects : Similar purine derivatives have shown potential in modulating inflammatory pathways.
Case Studies and Research Findings
While direct case studies on this compound are lacking, related compounds have been studied extensively:
- Antimicrobial Activity : A study on similar purine derivatives demonstrated MIC values ranging from 31.25 μg/mL to 62.5 μg/mL against various bacterial strains .
- Cellular Effects : Research on analogs has shown that they can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving DNA synthesis interference .
- Therapeutic Potentials : Compounds with similar structures have been explored for their roles in treating viral infections and as potential anti-cancer agents due to their ability to interfere with nucleic acid metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
